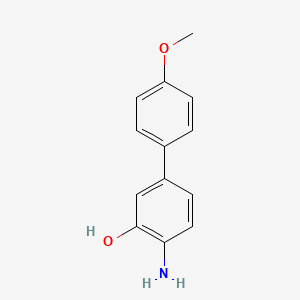
1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring and a phenylpropane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxyacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its biological activities. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyacetophenone: Shares the methoxyphenyl group but lacks the phenylpropane-1,3-dione backbone.
Benzoylacetone: Contains the phenylpropane-1,3-dione structure but lacks the methoxy group.
Uniqueness
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione is unique due to the combination of the methoxyphenyl group and the phenylpropane-1,3-dione backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6327-79-3 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C16H14O3/c1-19-14-9-7-13(8-10-14)16(18)11-15(17)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
CWWFKNYDPAANEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
6327-79-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride](/img/structure/B3055100.png)





